molecular formula C6H5BrClN B1276320 5-(Bromomethyl)-2-chloropyridine CAS No. 182924-36-3

5-(Bromomethyl)-2-chloropyridine

Cat. No.: B1276320
CAS No.: 182924-36-3
M. Wt: 206.47 g/mol
InChI Key: YJOULMMJZAADRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring

Mechanism of Action

Target of Action

5-(Bromomethyl)-2-chloropyridine is a halogenated derivative of hydroxymethylfurfural . The primary targets of such compounds are often DNA and proteins within cells . They can interact with DNA, causing alkylation and intercalation . This interaction can disrupt the normal functioning of the DNA, leading to changes in cell behavior or even cell death .

Mode of Action

The compound interacts with its targets primarily through alkylation and intercalation . Alkylation involves the transfer of an alkyl group from the compound to its target, often a DNA molecule . This can lead to crosslinking of DNA strands, disrupting the DNA’s normal structure and function . Intercalation, on the other hand, involves the insertion of the compound between DNA base pairs, distorting the DNA helix and interfering with processes such as replication and transcription .

Biochemical Pathways

Given its mode of action, it is likely that it affects pathways related to dna replication, transcription, and repair, as well as protein synthesis . Disruption of these pathways can lead to cell cycle arrest, apoptosis, or other forms of cell death .

Pharmacokinetics

Similar halogenated compounds are known to be rapidly distributed throughout the body following absorption . They can be metabolized by various enzymes, including cytochrome P450 enzymes . The resulting metabolites can then be excreted via the kidneys .

Result of Action

The primary result of the action of this compound is likely to be cell death, resulting from the disruption of normal DNA and protein function . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific cells and tissues affected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloropyridine typically involves the bromomethylation of 2-chloropyridine. One common method is the reaction of 2-chloropyridine with formaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group.

Reaction Scheme:

2-Chloropyridine+CH2O+HBrThis compound\text{2-Chloropyridine} + \text{CH}_2\text{O} + \text{HBr} \rightarrow \text{this compound} 2-Chloropyridine+CH2​O+HBr→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 2-chloropyridine.

Scientific Research Applications

5-(Bromomethyl)-2-chloropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets such as enzymes and receptors.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-methylpyridine
  • 5-(Bromomethyl)-2-fluoropyridine
  • 5-(Bromomethyl)-2-bromopyridine

Comparison

Compared to its analogs, 5-(Bromomethyl)-2-chloropyridine is unique due to the presence of both bromomethyl and chlorine substituents. This combination enhances its reactivity and allows for a broader range of chemical transformations. The chlorine atom at the 2-position also influences the electronic properties of the pyridine ring, making it distinct from other halogenated pyridines.

Properties

IUPAC Name

5-(bromomethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOULMMJZAADRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423715
Record name 5-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182924-36-3
Record name 5-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (6.1 g, 3.44 mmol) and benzoyl peroxide (218 mg, 0.09 mmol) were added successively to a solution of 2-chloro-5-methyl-pyridine (4.0 g, 3.13 mmol) in carbon tetrachloride (20 mL) and refluxed for 90 min. The reaction mixture was cooled to room temperature, water added and the organic layer separated. The organic layer was washed successively with water, brine, dried over anhydrous sodium sulfate and filtered. The resultant solution of 5-bromomethyl-2-chloro-pyridine was used as such for the next step.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-2-chloropyridine
Reactant of Route 5
5-(Bromomethyl)-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.